N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Overview
Description
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its unique structure, which includes a methoxy group, a methyl group, and a methylthio group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with methoxy and methylthio substituents. One common method includes the reaction of 2-chloro-4-methylthio-pyrimidine with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Agriculture: The compound is investigated for its fungicidal activity, showing high efficacy against certain plant pathogens.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide
- N-methoxy-N-methyl-2-(methylthio)-4-pyrimidinecarboxamide
Uniqueness
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is unique due to its combination of methoxy, methyl, and methylthio groups on the pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-11(13-2)7(12)6-4-5-9-8(10-6)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGXFZSMXWRVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=NC=C1)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620600 | |
Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271247-59-7 | |
Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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